molecular formula C9H11BrN4O B2439533 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1383626-27-4

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2439533
CAS RN: 1383626-27-4
M. Wt: 271.118
InChI Key: RLQMTPOOENNZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a chemical compound with the molecular formula C9H11BrN4O . It is a derivative of the pyrazolo[1,5-d][1,2,4]triazinone family .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a crucial enzyme involved in cell cycle regulation. Inhibiting CDK2 selectively targets tumor cells, making it an appealing strategy for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone. These compounds were synthesized as novel CDK2 inhibitors . Notably, they exhibited superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Compound 14 & 15 demonstrated the best cytotoxic activities across all three cell lines.

Enzymatic Inhibition: CDK2/Cyclin A2

Compound 14, derived from 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone, displayed potent dual activity against cancer cells and CDK2. It significantly inhibited CDK2/cyclin A2 enzymatic activity (IC50 = 0.057 ± 0.003 μM), outperforming sorafenib (IC50 = 0.184 ± 0.01 μM) . This dual action makes it a promising candidate for further investigations.

properties

IUPAC Name

3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQMTPOOENNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN2C=NNC(=O)C2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone

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